tert-Butyl (10-oxodecyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(10-oxodecyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO3/c1-15(2,3)19-14(18)16-12-10-8-6-4-5-7-9-11-13-17/h13H,4-12H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYHKACVYCYIQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for Tert Butyl 10 Oxodecyl Carbamate
Retrosynthetic Analysis and Precursor Identification
A logical retrosynthetic analysis of tert-butyl (10-oxodecyl)carbamate suggests a disconnection at the carbamate (B1207046) and the ketone functionalities. This approach simplifies the target molecule into more readily available or synthesizable precursors.
The primary disconnection severs the N-C bond of the carbamate, leading to a 10-oxodecylamine and the tert-butoxycarbonyl (Boc) group. However, a more practical approach involves disconnecting the molecule to reveal a bifunctional C10 precursor and a Boc-protection agent. A key precursor identified through this analysis is 10-aminodecan-1-ol . This starting material possesses the required ten-carbon backbone with versatile functional groups at each end: a primary amine for carbamate formation and a primary alcohol for conversion into the ketone.
Installation of the tert-Butyl Carbamate Moiety
The introduction of the tert-butyl carbamate (Boc) group is a crucial step to protect the primary amine functionality during subsequent synthetic transformations, particularly the oxidation step to form the ketone.
Direct Carbamate Formation Reactions
Direct carbamate formation on a primary amine is a widely employed and efficient method. The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O) . The reaction typically proceeds by treating the amine with Boc₂O in the presence of a base. The base serves to deprotonate the ammonium (B1175870) salt formed during the reaction, driving the equilibrium towards the protected amine. Common bases used for this purpose include triethylamine (B128534) (Et₃N), sodium bicarbonate (NaHCO₃), or sodium hydroxide (B78521) (NaOH). The choice of solvent can vary, with dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or aqueous mixtures being frequently used.
A general procedure involves dissolving the amino-containing precursor, such as 10-aminodecan-1-ol, in a suitable solvent, followed by the addition of the base and Boc₂O. The reaction is often carried out at room temperature and can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
Protection of Primary Amine Functionality via Boc Chemistry
The tert-butoxycarbonyl (Boc) group is an ideal protecting group for amines in this synthetic context due to its stability under a wide range of reaction conditions, including many oxidation and nucleophilic addition reactions. numberanalytics.com Crucially, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, should the free amine be required in a later step. numberanalytics.com
The mechanism of Boc protection with Boc₂O involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butoxide and carbon dioxide, or the formation of a mixed carbonate which then decomposes.
Introduction of the 10-Oxodecyl Chain
With the amine functionality protected, the focus shifts to the construction of the 10-oxodecyl chain, which culminates in the formation of the ketone at the C-10 position.
Strategies for Alkyl Chain Elongation
If the starting material does not already possess a ten-carbon chain, various strategies for alkyl chain elongation can be employed. One common method involves the use of bifunctional building blocks. For instance, a shorter chain ω-amino alcohol can be extended through coupling reactions.
However, a more direct approach starts with a commercially available C10 precursor. As previously identified, 10-aminodecan-1-ol is an excellent starting point. After Boc protection of the amine to yield tert-butyl (10-hydroxydecyl)carbamate , the terminal alcohol is ready for conversion to the target ketone.
Methodologies for Ketone Introduction and Functionalization
The final key transformation is the introduction of the ketone functionality at the terminus of the decyl chain. A common and effective two-step process to achieve this involves the oxidation of the primary alcohol to an aldehyde, followed by the addition of a methyl group using a Grignard reagent.
Step 1: Oxidation of the Primary Alcohol to an Aldehyde
The primary alcohol of tert-butyl (10-hydroxydecyl)carbamate can be selectively oxidized to the corresponding aldehyde, tert-butyl (9-formylnonyl)carbamate . Several mild oxidizing agents are suitable for this transformation to avoid over-oxidation to the carboxylic acid. Commonly used reagents include:
Pyridinium chlorochromate (PCC): A well-established reagent for the oxidation of primary alcohols to aldehydes.
Dess-Martin periodinane (DMP): A mild and highly efficient reagent that allows for the oxidation to be carried out under neutral conditions.
Swern oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine. This method is performed at low temperatures.
Step 2: Grignard Reaction to Form the Ketone
The resulting aldehyde, tert-butyl (9-formylnonyl)carbamate, can then be reacted with a methylmagnesium halide (e.g., methylmagnesium bromide, CH₃MgBr) in an aprotic solvent like diethyl ether or THF. This Grignard reaction leads to the formation of a secondary alcohol intermediate. Subsequent workup with a mild acid, followed by oxidation of the newly formed secondary alcohol, yields the desired ketone, this compound. A more direct approach involves the careful workup of the Grignard reaction to directly afford the ketone, though this can sometimes be challenging.
An alternative, more direct oxidation of the secondary alcohol formed after the Grignard addition using reagents like PCC or DMP will also yield the final ketone product.
Chemo- and Regioselective Synthesis Considerations
The primary challenge in synthesizing this compound lies in the selective modification of one functional group in the presence of another. The starting material for such a synthesis would likely be a molecule containing a ketone and a primary amine, or a precursor to one of these groups. The inherent nucleophilicity of the amino group and the electrophilicity of the carbonyl group in the ketone present a significant hurdle.
One common strategy to achieve chemoselectivity is the use of protecting groups. libretexts.orgorganic-chemistry.org The amino group, being more nucleophilic, can be selectively protected, allowing for subsequent manipulation of other parts of the molecule. libretexts.org A widely used protecting group for amines is the tert-butoxycarbonyl (Boc) group, which forms a carbamate. slideshare.net This is particularly relevant as the target molecule itself is a tert-butyl carbamate.
A plausible synthetic route could start from 10-aminodecan-1-ol. The amino group could be selectively protected using di-tert-butyl dicarbonate (Boc anhydride) under standard conditions. This reaction is typically highly selective for the amino group over a hydroxyl group. The resulting tert-butyl (10-hydroxydecyl)carbamate can then be oxidized to the corresponding ketone, this compound. A variety of mild oxidizing agents can be employed for this step to avoid over-oxidation or side reactions.
Alternatively, if starting from a molecule already containing the ketone and a different functional group that can be converted to an amine, the challenge shifts to selectively introducing the amino group and then the carbamate. For instance, starting with a 10-oxodecanoic acid, a Curtius rearrangement could be employed to convert the carboxylic acid to an isocyanate, which can then be trapped with tert-butanol (B103910) to form the desired tert-butyl carbamate. organic-chemistry.org This method is known to tolerate a variety of functional groups, potentially including a ketone. organic-chemistry.org
The table below summarizes potential chemoselective strategies:
| Starting Material | Key Transformation | Reagents | Protected Intermediate |
| 10-aminodecan-1-ol | Selective N-Boc protection | Di-tert-butyl dicarbonate, base | tert-butyl (10-hydroxydecyl)carbamate |
| 10-oxodecanoic acid | Curtius rearrangement | Diphenylphosphoryl azide, tert-butanol | tert-butyl (9-oxononyl)carbamate (from a different starting material) |
Controlling regioselectivity would be crucial if the starting material were a long-chain diol containing a ketone. In such a scenario, selective protection of one hydroxyl group would be necessary before converting the other to a carbamate.
Continuous Flow Synthesis Approaches for Analogues
Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages in terms of safety, efficiency, and scalability. elveflow.comnih.govyoutube.com For the synthesis of analogues of this compound, particularly in a library format for screening purposes, flow chemistry presents several benefits. elveflow.com
The synthesis of carbamates has been successfully translated to continuous flow systems. nih.govacs.orgnih.gov For instance, a continuous process for the synthesis of various carbamates using carbon dioxide and amines in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported. nih.govacs.org This approach avoids the use of hazardous reagents like phosgene (B1210022) and can be highly efficient. nih.govacs.org Such a system could be adapted for the synthesis of analogues of this compound by flowing a solution of the corresponding amino-ketone with carbon dioxide and a suitable base through a heated reactor coil. nih.govacs.org
The table below outlines a conceptual continuous flow process for an analogue synthesis:
| Flow Module | Transformation | Typical Reagents/Conditions | Key Advantage in Flow |
| Reactor 1 | Carbamate Formation | Amine, Di-tert-butyl dicarbonate, Solvent | Rapid mixing and heat transfer, improved safety |
| Reactor 2 | Oxidation | Oxidizing agent (e.g., PCC on solid support) | Use of packed-bed reactors, easy work-up |
| Purification | In-line extraction/scavenging | Immiscible solvent stream/scavenger resin | Automated purification, continuous output |
The ability to rapidly screen different starting materials and reaction conditions makes flow chemistry particularly attractive for the synthesis of libraries of this compound analogues for biological evaluation. elveflow.com
Utilization As a Key Synthetic Intermediate in Complex Molecule Construction
Role in the Synthesis of Functionalized Alkane Chain Conjugates
The primary utility of tert-Butyl (10-oxodecyl)carbamate lies in its role as a bifunctional linker. The presence of a ketone and a protected amine allows for the sequential and controlled conjugation of two different molecules.
Key Reactive Moieties and Their Synthetic Utility
| Functional Group | Reactive Position | Chemical Nature | Common Reactions |
|---|---|---|---|
| Oxo (Ketone) | C10 | Electrophilic | Reductive amination, Wittig reaction, aldol (B89426) condensation |
| Boc-Carbamate | C1 | Protected Amine | Deprotection under mild acidic conditions (e.g., TFA) to yield a free primary amine |
The synthesis of a functionalized conjugate typically proceeds in a stepwise manner. First, the ketone at the C10 position is reacted. For instance, it can undergo reductive amination with an amine-containing molecule to form a new secondary amine linkage. This initial reaction occurs while the amine at the other end of the chain remains protected by the Boc group. Once the first conjugation is complete and the product is purified, the Boc group is removed using a mild acid like trifluoroacetic acid (TFA). This exposes a free primary amine, which is then available for a second conjugation reaction, often an amidation with a carboxylic acid-containing molecule. This controlled, stepwise approach is fundamental to building well-defined molecular conjugates.
Integration into Proteolysis Targeting Chimeras (PROTACs)
One of the most significant applications of this compound and its close analogs, such as tert-Butyl (10-aminodecyl)carbamate, is in the design of Proteolysis Targeting Chimeras (PROTACs). broadpharm.commedchemexpress.commedchemexpress.com PROTACs are revolutionary therapeutic agents designed to hijack the cell's natural protein disposal system to destroy specific disease-causing proteins. nih.govnih.gov A PROTAC molecule consists of three parts: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govresearchgate.net
This compound serves as a quintessential aliphatic linker in PROTAC synthesis. medchemexpress.com Its ten-carbon chain acts as a flexible tether of a defined length, separating the POI-binding ligand from the E3-binding ligand. The strategic placement of this linker is critical for the PROTAC's function, as it must orient the two ligands in a precise manner to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). nih.govtmc.edu The orthogonal reactivity of its ketone and protected amine groups allows chemists to attach the E3 ligand to one end and the POI ligand to the other in a planned sequence. broadpharm.commedchemexpress.com
Illustrative Examples of Linker Length Variation for Optimization
| Compound | Chain Length (Atoms) | Intended Use |
|---|---|---|
| tert-Butyl (7-aminoheptyl)carbamate | 7 | Shorter linker for PROTAC optimization broadpharm.com |
| This compound | 10 | Baseline flexible linker |
This systematic variation allows for the empirical determination of the ideal distance required for effective ternary complex formation and subsequent protein degradation. nih.gov
The step-by-step conjugation facilitated by this compound is central to building the final PROTAC molecule. A typical synthetic route involves:
First Conjugation: The terminal ketone is reacted with an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or thalidomide, which binds to the CRBN E3 ligase). nih.govsigmaaldrich.cn This is often achieved through reductive amination.
Deprotection: The Boc protecting group on the opposite end of the linker is removed with a mild acid, exposing a reactive primary amine. broadpharm.commedchemexpress.commedchemexpress.com
Second Conjugation: This newly formed amine is then coupled to a POI ligand that has a carboxylic acid handle (e.g., a kinase inhibitor). This reaction is typically an amide bond formation facilitated by standard peptide coupling reagents.
This sequential strategy ensures that the correct ligands are attached at the appropriate ends of the linker, preventing the formation of undesired homodimers and other side products. nih.gov The ability of the linker to successfully bridge these two distinct molecular entities is fundamental to the PROTAC's mechanism of inducing proximity between the target protein and the E3 ligase. nih.govnih.gov
Precursor in Advanced Prodrug Development
Beyond PROTACs, the chemical features of this compound make it a suitable scaffold for the development of advanced prodrugs. A prodrug is an inactive medication that is metabolized in the body to produce the active drug. This strategy can be used to improve a drug's pharmacokinetic or pharmacodynamic properties. nih.gov
In this context, an active drug molecule could be conjugated to the ketone end of the linker. The entire construct, including the long alkyl chain and the tert-butyl carbamate (B1207046), would modify the drug's properties, such as its solubility or ability to cross cell membranes. The carbamate linkage itself is a common motif in prodrug design, as it can be designed to be cleaved by enzymes within the body, releasing the linker-drug conjugate. Further metabolic breakdown could then release the active drug at the desired site of action. For example, a recent study on 6-diazo-5-oxo-l-norleucine (B1670411) prodrugs utilized tert-butyl esters to enhance metabolic stability and tumor delivery, highlighting the value of the tert-butyl group in prodrug strategies. nih.gov
Mechanistic Studies and Reaction Pathways Involving Tert Butyl 10 Oxodecyl Carbamate
Reactivity Profiles of the Carbamate (B1207046) Group in Complex Environments
The carbamate group, specifically the Boc protecting group, is a cornerstone of modern organic synthesis, prized for its stability and selective removal under specific conditions. nih.gov Its reactivity in complex molecular settings is a subject of extensive study.
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. nih.gov The removal of the Boc group is a critical step in many synthetic sequences.
A variety of reagents and conditions have been developed for the selective deprotection of the Boc group. Traditional methods often employ strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). nih.govnih.gov However, the demand for milder and more selective methods has led to the exploration of alternative reagents. For instance, a method utilizing oxalyl chloride in methanol (B129727) has been reported for the mild and selective deprotection of N-Boc groups in a range of compounds, including those with aliphatic chains. nih.govrsc.org This reaction proceeds at room temperature and offers high yields. rsc.org Another approach involves the use of iron(III) salts as sustainable catalysts for N-Boc deprotection, which can be achieved even in the presence of other sensitive protecting groups like N-Cbz. csic.es Furthermore, thermal deprotection in continuous flow has emerged as a catalyst-free method, allowing for selective removal of the Boc group by controlling the reaction temperature. nih.gov
The choice of deprotection method is often dictated by the presence of other functional groups in the molecule. For a molecule like tert-Butyl (10-oxodecyl)carbamate, the ketone functionality must be considered. The acidic conditions typically used for Boc deprotection are generally compatible with the ketone group.
Table 1: Selected Reagents for Boc-Deprotection
| Reagent/Condition | Description |
| Trifluoroacetic Acid (TFA) | A common and effective strong acid for Boc removal. nih.gov |
| Hydrochloric Acid (HCl) | Another widely used strong acid for deprotection. nih.govnih.gov |
| Oxalyl Chloride/Methanol | A mild method for selective deprotection at room temperature. nih.govrsc.org |
| Iron(III) Chloride (FeCl3) | A catalytic and sustainable method for selective Boc cleavage. csic.es |
| Thermal (Continuous Flow) | A catalyst-free method allowing for temperature-controlled selectivity. nih.gov |
While the primary role of the Boc group is protection, the carbamate moiety itself can participate in various reactions. The stability of the carbamate stems from resonance between the amide and ester functionalities. nih.gov Under specific conditions, the nitrogen atom of the carbamate can act as a nucleophile. For instance, in the synthesis of certain heterocyclic compounds, the carbamate nitrogen can participate in intramolecular cyclization reactions.
Intermolecularly, the carbamate group can influence the reactivity of other parts of the molecule. The presence of the Boc group can sterically hinder reactions at nearby positions. Conversely, the carbonyl group of the carbamate can act as a hydrogen bond acceptor, influencing the conformation of the molecule and potentially directing intermolecular interactions. nih.gov
Transformations of the 10-Oxodecyl Moiety
The 10-oxodecyl portion of the molecule, with its terminal ketone and long alkyl chain, offers a different set of reactive handles for chemical modification.
The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. youtube.comyoutube.com This allows for a wide range of nucleophilic addition reactions to introduce new functional groups. Common nucleophiles include organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi), which add alkyl or aryl groups to the carbonyl carbon, forming a tertiary alcohol upon workup. youtube.com
The ketone can also be reduced to a secondary alcohol. youtube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com NaBH₄ is a milder reagent and is often preferred for its selectivity, as it typically does not reduce esters or carbamates. LiAlH₄ is a much stronger reducing agent and would likely reduce the carbamate group as well, making it less suitable for the selective reduction of the ketone in this compound.
Table 2: Common Transformations of the Ketone Functionality
| Reaction | Reagent | Product |
| Nucleophilic Addition | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |
| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |
The general mechanism for nucleophilic addition involves the attack of the nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. youtube.comyoutube.com
The α-protons (protons on the carbon adjacent to the carbonyl group) of the ketone are acidic and can be removed by a strong base to form an enolate. vanderbilt.eduyoutube.com This enolate is a powerful nucleophile and can react with various electrophiles in what are known as α-functionalization reactions. For example, the enolate can be alkylated with alkyl halides or halogenated with sources of electrophilic halogens.
The enolate can also participate in carbonyl condensation reactions, such as the aldol (B89426) condensation. youtube.comsigmaaldrich.com In a self-condensation, the enolate of one molecule of this compound would attack the carbonyl group of another molecule, forming a β-hydroxy ketone after protonation. youtube.comsigmaaldrich.com This can be followed by dehydration to yield an α,β-unsaturated ketone. vanderbilt.edu
The long alkyl chain of the 10-oxodecyl moiety is generally unreactive. However, under forcing conditions, it can undergo oxidative or reductive transformations. Strong oxidizing agents could potentially cleave the chain, while radical reactions could introduce functionality at various positions, although these reactions often lack selectivity. More controlled transformations would typically require the prior introduction of a functional group onto the chain.
Influence of Steric and Electronic Effects on Reaction Selectivity
The reactivity of this compound is dictated by its two primary functional groups: the N-Boc protected amine and the terminal aldehyde. The influence of steric and electronic effects on the selectivity of reactions involving this compound can be inferred from general principles of organic chemistry, but specific experimental data for this molecule is not available.
Steric Effects:
The bulky tert-butyl group of the Boc protecting group exerts significant steric hindrance around the nitrogen atom. This steric bulk generally decreases the nucleophilicity of the carbamate nitrogen, preventing it from participating in many reactions. The long, flexible ten-carbon chain, while not directly adjacent to the reactive aldehyde, can influence reaction rates and selectivity through its conformational flexibility and potential for intramolecular interactions, although such effects are typically subtle.
The primary site of steric influence on reaction selectivity is the aldehyde group. The accessibility of the carbonyl carbon to nucleophiles is a critical factor in addition reactions. The linear decyl chain itself does not impose significant steric hindrance on the terminal aldehyde.
Electronic Effects:
Due to the lack of specific research findings, no data tables with detailed experimental results for this compound can be provided.
Advanced Spectroscopic and Analytical Characterization for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules like tert-Butyl (10-oxodecyl)carbamate. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
High-field ¹H NMR spectroscopy offers detailed insights into the proton environments within this compound. The chemical shifts, signal multiplicities, and coupling constants are instrumental in assigning the configuration and conformation of the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |
| a | 9.77 | t | 1H |
| b | 4.50 | br s | 1H |
| c | 3.06 | q | 2H |
| d | 2.42 | t | 2H |
| e | 1.62 | p | 2H |
| f | 1.44 | s | 9H |
| g | 1.30-1.20 | m | 10H |
Note: Predicted data is based on standard chemical shift values and may vary from experimental results.
The characteristic singlet for the tert-butyl protons (f) is expected to appear around 1.44 ppm. The triplet corresponding to the aldehydic proton (a) at approximately 9.77 ppm is a key indicator of the oxo- group at the terminus of the decyl chain. The broad singlet for the NH proton (b) and the quartet for the methylene (B1212753) group adjacent to the carbamate (B1207046) nitrogen (c) are also defining features.
¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. The chemical shift of each carbon atom is indicative of its local electronic environment.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (ppm, predicted) |
| 1 | 202.9 |
| 2 | 156.1 |
| 3 | 79.0 |
| 4 | 43.9 |
| 5 | 40.4 |
| 6 | 29.9 |
| 7 | 29.4 |
| 8 | 29.3 |
| 9 | 29.1 |
| 10 | 26.6 |
| 11 | 22.1 |
| 12 | 28.4 (3C) |
Note: Predicted data is based on standard chemical shift values and may vary from experimental results.
The carbonyl carbon of the aldehyde (1) is expected at a significantly downfield shift of around 202.9 ppm. The carbamate carbonyl carbon (2) and the quaternary carbon of the tert-butyl group (3) are also readily identifiable in the spectrum. The remaining methylene carbons of the decyl chain would appear in the aliphatic region of the spectrum.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced 2D NMR experiments are employed.
COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between adjacent protons, confirming the sequence of the methylene groups in the decyl chain.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) couplings between protons and carbons. This is crucial for connecting the tert-butoxycarbonyl group to the decyl chain and confirming the position of the aldehyde function.
NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to probe through-space proximity of protons, which helps in determining the preferred conformation of the molecule in solution.
Mass Spectrometry (MS) for Precision Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of this compound. For the molecular formula C₁₅H₂₉NO₃, the expected exact mass can be calculated and compared with the experimental value to confirm the composition. A common fragmentation pattern for N-Boc protected amines involves the loss of isobutylene (B52900) or the entire Boc group. nih.gov
Table 3: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₅H₃₀NO₃⁺ | 272.2220 |
| [M+Na]⁺ | C₁₅H₂₉NNaO₃⁺ | 294.2040 |
Note: These are theoretical values. Experimental values from HRMS analysis provide a high degree of confidence in the elemental composition.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique ideal for the detection and quantification of this compound in complex matrices, such as during reaction monitoring or in biological samples. The initial liquid chromatography step separates the target compound from other components in the mixture. The separated compound is then ionized and subjected to two stages of mass analysis. In the first stage, the parent ion is selected, and in the second stage, it is fragmented, and a specific fragment ion is monitored. This multiple reaction monitoring (MRM) provides excellent specificity and sensitivity.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its principal functional groups: the carbamate, the aldehyde, and the alkane chain.
The carbamate group (N-H and C=O) and the aldehyde group (C=O and C-H) give rise to distinct peaks. The N-H stretch of the carbamate typically appears as a moderate band in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching vibrations of the carbamate and the aldehyde are particularly informative. The carbamate carbonyl stretch is expected in the range of 1725-1705 cm⁻¹, while the aldehyde carbonyl stretch usually appears at a slightly higher frequency, around 1740-1720 cm⁻¹. The aldehyde C-H stretch, a key diagnostic peak, is anticipated to be a weak to moderate band appearing between 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹. The long alkyl chain will be evidenced by strong C-H stretching absorptions in the 3000-2850 cm⁻¹ region.
While a specific experimental spectrum for this compound is not publicly available, the expected positions of these key absorptions can be inferred from data on analogous compounds, such as tert-butyl carbamate itself. nist.govnist.gov
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carbamate | N-H Stretch | 3400-3200 | Moderate |
| Carbamate | C=O Stretch | 1725-1705 | Strong |
| Aldehyde | C=O Stretch | 1740-1720 | Strong |
| Aldehyde | C-H Stretch | 2850-2800 & 2750-2700 | Weak-Moderate |
X-ray Crystallography for Solid-State Structural Determination of Crystalline Analogues
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of a molecule's structure.
While a crystal structure for the long-chain, flexible this compound has not been reported in the crystallographic literature, the solid-state structures of numerous crystalline analogues of tert-butyl carbamate have been determined. researchgate.netnih.govresearchgate.net These studies reveal key structural features of the tert-butoxycarbonyl (Boc) protecting group and the carbamate linkage. For instance, the crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate shows specific hydrogen-bonding interactions that lead to the formation of chains within the crystal lattice. researchgate.net Similarly, the analysis of tert-butyl (phenylsulfinyl)carbamate provides precise measurements of the bond lengths and angles within the carbamate moiety. researchgate.net
These studies on crystalline analogues demonstrate that should this compound or a suitable crystalline derivative be prepared, X-ray crystallography could provide invaluable data on its molecular conformation and packing in the solid state. This information would be crucial for understanding its physical properties and intermolecular interactions.
Chromatographic Techniques for Purity Assessment and Mixture Separation in Research
Chromatographic methods are indispensable in synthetic chemistry for both the purification of products and the assessment of their purity. For a compound like this compound, which is typically prepared through a multi-step synthesis, chromatographic techniques are essential to remove starting materials, reagents, and by-products.
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound research, HPLC is an excellent tool for assessing the purity of a synthesized batch with high accuracy.
A typical HPLC setup for this compound would involve a normal-phase or reverse-phase column. For a molecule of this polarity, a reverse-phase C18 column is commonly used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The elution of the compound is monitored by a UV detector, as the carbonyl group of the carbamate and aldehyde provides sufficient chromophore for detection at low wavelengths (around 210-220 nm). By comparing the peak area of the main product to the areas of any impurity peaks, the percentage purity can be accurately determined. Furthermore, preparative HPLC can be employed for the purification of small quantities of the compound to a very high degree of purity. The use of HPLC for the analysis of Boc-protected amines is a well-established practice in medicinal and organic chemistry. nih.govbldpharm.com
Table 2: Illustrative HPLC Parameters for Analysis of a Boc-Protected Compound
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile in Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
For the purification of this compound on a larger, preparative scale, flash column chromatography is the method of choice. This technique is a rapid form of column chromatography that uses a positive pressure to force the solvent through the stationary phase, typically silica (B1680970) gel, leading to faster and more efficient separations.
The selection of an appropriate eluent system is critical for a successful separation. This is usually determined by preliminary analysis using thin-layer chromatography (TLC). For a compound with the polarity of this compound, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) would be employed. By gradually increasing the proportion of the more polar solvent (a solvent gradient), the desired compound can be eluted from the column, separated from less polar and more polar impurities. The progress of the separation is monitored by collecting fractions and analyzing them by TLC. The use of silica gel flash column chromatography is widely documented for the purification of various Boc-protected compounds. rsc.orgnih.govorganic-chemistry.org
Table 3: Typical Flash Column Chromatography Conditions for Purification of Boc-Protected Amines
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient |
| Detection Method | Thin-Layer Chromatography (TLC) |
| Typical Application | Preparative scale purification of synthetic intermediates |
Applications in Chemical Biology and Drug Discovery Research
Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest. They consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. The length and composition of the linker are critical for the efficacy of the PROTAC. tert-Butyl (10-oxodecyl)carbamate serves as a key precursor for the synthesis of these crucial linkers.
The WDR5 protein is a critical component of multiple protein complexes, including the MLL histone methyltransferase complex, and is implicated in various cancers. The development of PROTACs to degrade WDR5 is a promising therapeutic strategy. In the synthesis of such PROTACs, this compound can be utilized to form the linker connecting a WDR5-binding molecule to an E3 ligase ligand. The aldehyde group of the carbamate (B1207046) can be reductively aminated to connect to the E3 ligase ligand, while the Boc-protected amine can be deprotected and coupled to the WDR5 ligand.
Table 1: Example Data for a WDR5-Targeting PROTAC
| PROTAC Component | Chemical Moiety | Role |
| Target Ligand | OICR-9429 analog | Binds to the WDR5 protein |
| Linker | Derived from this compound | Connects the target ligand and the E3 ligase ligand |
| E3 Ligase Ligand | Pomalidomide (B1683931) analog | Recruits the Cereblon (CRBN) E3 ligase |
Mutations in the Epidermal Growth Factor Receptor (EGFR), such as the L858R/T790M double mutant, are a common cause of resistance to EGFR inhibitors in non-small cell lung cancer. PROTACs offer a way to overcome this resistance by degrading the mutant EGFR protein. The synthesis of these PROTACs can involve linkers derived from this compound. The length of the ten-carbon chain is often optimal for inducing the formation of a stable ternary complex between the mutant EGFR, the PROTAC, and the E3 ligase.
Table 2: Characteristics of an EGFRL858R/T790M-Targeting PROTAC
| Parameter | Value | Significance |
| Target Protein | EGFRL858R/T790M | Drug-resistant mutant in lung cancer |
| E3 Ligase Recruited | Von Hippel-Lindau (VHL) | A commonly used E3 ligase in PROTAC design |
| Linker Length | ~10 carbons | Optimal for ternary complex formation |
| Degradation Efficacy (DC50) | Sub-nanomolar range | Indicates high potency |
Squalene (B77637) synthase is a key enzyme in the cholesterol biosynthesis pathway, and its inhibition is a target for treating hypercholesterolemia. The development of PROTACs to degrade squalene synthase provides an alternative to traditional enzymatic inhibition. The lipophilic nature of the ten-carbon linker derived from this compound can be advantageous in targeting membrane-associated proteins like squalene synthase.
Development of Targeted Prodrugs and Ligand-Conjugates
Beyond PROTACs, this compound is also instrumental in the creation of targeted drug delivery systems. In these systems, a therapeutic agent is attached to a targeting moiety via a linker, ensuring that the drug is released preferentially at the desired site of action.
PSMA is a protein that is highly expressed on the surface of prostate cancer cells. This makes it an attractive target for the delivery of cytotoxic drugs directly to the tumor site, minimizing off-target toxicity. Linkers derived from this compound can be used to connect a PSMA-targeting ligand to a potent chemotherapeutic agent. The linker can be designed to be stable in circulation but cleavable within the tumor microenvironment, releasing the active drug.
Table 3: Components of a PSMA-Targeted Prodrug
| Component | Example | Function |
| Targeting Moiety | Glutamate-urea-lysine analog | Binds with high affinity to PSMA |
| Linker | Derived from this compound | Spatially separates the drug from the targeting ligand |
| Payload | Docetaxel | A potent cytotoxic agent |
Modulation of Innate and Adaptive Immune Responses
The functional groups of this compound make it a useful building block for creating molecules that can modulate the immune system. For instance, it can be used to synthesize conjugates that deliver immune-stimulating or -suppressing agents to specific immune cell populations. The aldehyde functionality can be used to attach the molecule to cell surface proteins, while the carbamate can be modified to carry a specific immunological payload. While direct examples are still emerging, the potential for this compound in creating novel immunomodulatory therapies is significant.
Histone Deacetylase (HDAC) Inhibitor Conjugates for Epigenetic Modulation
In the field of epigenetics, the development of targeted Histone Deacetylase (HDAC) inhibitors is of great interest for cancer therapy and other diseases. Research has focused on creating conjugates that can deliver an HDAC inhibitor specifically to target cells or tissues. While many publications discuss the importance of the tert-butylcarbamate (B1260302) group in the "cap" region of HDAC inhibitors for receptor interaction, the specific compound this compound is valuable as a linker to create more complex, targeted constructs. nih.gov
The design of HDAC inhibitor conjugates often requires a flexible spacer to connect the pharmacophore (the HDAC-inhibiting chemical entity) to a targeting ligand (e.g., a molecule that binds to a cancer-cell-specific receptor). The bifunctional nature of this compound is ideal for this purpose. The aldehyde can be used to attach the linker to the targeting moiety, while the protected amine, after deprotection, can be used to form a stable amide bond with the carboxylic acid group present on many HDAC inhibitors (like Vorinostat or its analogues). This modular synthetic strategy allows for the creation of a library of potential drug candidates where the linker length and composition can be systematically varied to optimize for biological activity and pharmacokinetic properties.
Rational Design of Novel Biochemical Probes and Chemical Tools
The rational design of biochemical probes—molecules used to study biological systems—relies on the availability of versatile and predictable chemical building blocks. This compound exemplifies such a tool due to its well-defined reactive sites. Its structure allows for a "click-chemistry-like" modular assembly of complex probes.
The aldehyde functionality is a key feature, as it can undergo a variety of chemoselective ligation reactions, such as the formation of imines, oximes, or hydrazones, or be subjected to reductive amination to form a stable secondary amine linkage. These reactions are often high-yielding and can be performed under mild, biocompatible conditions.
The presence of the Boc-protected amine at the other end of the ten-carbon spacer provides an orthogonal reactive site. The Boc group is stable to many reaction conditions used to modify the aldehyde but can be cleanly removed with acid to allow for subsequent modification, typically through amide bond formation. This two-step reactivity makes this compound a superb heterobifunctional linker for:
Surface Immobilization: Attaching biomolecules to solid supports for diagnostic assays or affinity chromatography.
Fluorescent Labeling: Conjugating a fluorophore to a protein or drug molecule to study its localization and trafficking within cells.
Creating Bifunctional Molecules: Linking two different protein-binding ligands to induce proximity effects or to target a specific protein to a particular cellular compartment.
The ten-carbon chain provides significant spatial separation between the conjugated moieties, which is often necessary to prevent steric hindrance and allow both ends of the conjugate to interact with their respective biological targets simultaneously.
Computational and Theoretical Investigations of Tert Butyl 10 Oxodecyl Carbamate and Analogues
Molecular Modeling and Conformational Analysis for Structure-Activity Relationship Studies
Molecular modeling and conformational analysis are pivotal in understanding how the three-dimensional shape of a molecule like tert-Butyl (10-oxodecyl)carbamate influences its activity. The flexibility of the ten-carbon alkyl chain, coupled with the steric bulk of the tert-butyl group, results in a vast conformational landscape.
Conformational Landscape: Researchers have extensively studied the conformational preferences of carbamate-containing molecules. nih.govacs.org For instance, studies on Boc-protected amino alcohols reveal that carbamates can adopt both cis and trans conformations around the amide bond, with the cis configuration being energetically stable, a contrast to the common trans preference in peptides. acs.org The long decyl chain of this compound would exist in numerous low-energy conformations in solution, driven by a combination of steric interactions and potential weak intramolecular hydrogen bonds. Computational methods like molecular mechanics (MM) and density functional theory (DFT) are employed to identify these stable conformers. nih.gov
A conformational search on a related Boc-carbamate monomer in chloroform, for example, identified multiple stable conformations. nih.gov The analysis of the potential energy surface helps in understanding the relative populations of these conformers at different temperatures. At lower temperatures, distinct conformer-specific signals can even be observed using NMR spectroscopy, highlighting the existence of unique local environments for different parts of the molecule. nih.govacs.org
The interplay between the hydrophobic alkyl chain and the polar carbamate (B1207046) and aldehyde groups is crucial for understanding its structure-activity relationship (SAR). The flexible chain allows the molecule to adopt various shapes to fit into a binding pocket, while the polar groups can form specific interactions with a target protein.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations provide a detailed picture of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly used for these investigations. nih.govnih.gov
Electronic Properties: For carbamates, quantum chemical calculations have been used to predict properties like redox potentials. nih.gov A study on a series of carbamates in methanol (B129727) used DFT at the B3LYP level to calculate their oxidation potentials. The researchers found a linear relationship between the theoretically predicted redox potentials and the experimentally measured values, as well as with the energy of the Highest Occupied Molecular Orbital (HOMO). nih.gov The HOMO and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate or accept electrons, respectively.
For a molecule like this compound, the HOMO is likely to be localized around the electron-rich oxygen and nitrogen atoms of the carbamate group, while the LUMO might be associated with the carbonyl group of the aldehyde. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.
Reactivity Descriptors: Quantum chemical calculations can also determine various reactivity descriptors, such as molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. nih.gov For this compound, the MEP would show negative potential around the oxygen atoms of the carbamate and aldehyde groups, indicating their susceptibility to electrophilic attack, and positive potential around the N-H group of the carbamate, making it a potential hydrogen bond donor.
Below is a hypothetical table of calculated electronic properties for this compound based on typical values for similar molecules.
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -7.0 eV | Relates to the ease of electron donation (oxidation potential). |
| LUMO Energy | ~ -1.5 eV | Relates to the ease of electron acceptance (reduction potential). |
| HOMO-LUMO Gap | ~ 5.5 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | ~ 3.5 D | Reflects the overall polarity of the molecule. |
These are estimated values and would require specific calculations for confirmation.
Docking Studies in Ligand-Protein Interactions for Target Engagement Mechanisms
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This is a cornerstone of modern drug discovery and is particularly relevant for understanding the potential biological targets of a compound like this compound.
Docking of Carbamate Analogues: Studies on various carbamate-containing molecules have demonstrated their ability to interact with a range of protein targets, often mimicking the interactions of natural ligands. For example, docking studies of carbamate and thiocarbamate analogues of acyl homoserine lactones, which are bacterial signaling molecules, revealed that the carbamate group can form a new hydrogen bond with a key tyrosine residue (Tyr70) in the LuxR binding site. nih.gov This highlights the ability of the carbamate moiety to act as a hydrogen bond acceptor.
In another study, tacrine-carbamate derivatives were docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov These studies employed covalent docking to understand how the carbamate group could form a covalent bond with a serine residue in the enzyme's active site, leading to pseudo-irreversible inhibition. nih.gov
Hypothetical Docking of this compound: For this compound, docking studies would be essential to identify potential protein targets. The long, flexible alkyl chain could fit into hydrophobic pockets, while the carbamate and aldehyde groups could form specific hydrogen bonds or other polar interactions with amino acid residues. The tert-butyl group would likely occupy a sterically accommodating region of the binding site. The aldehyde could also potentially form a covalent bond (a Schiff base) with a lysine (B10760008) residue in a target protein.
A hypothetical docking simulation might reveal the following interactions:
| Functional Group | Potential Interacting Residue(s) | Type of Interaction |
| Carbamate N-H | Aspartic Acid, Glutamic Acid | Hydrogen Bond Donor |
| Carbamate C=O | Arginine, Lysine, Serine | Hydrogen Bond Acceptor |
| Alkyl Chain | Leucine, Isoleucine, Valine, Phenylalanine | Hydrophobic Interactions |
| Aldehyde C=O | Serine, Threonine, Tyrosine | Hydrogen Bond Acceptor |
| Aldehyde C=O | Lysine | Covalent (Schiff Base) |
Reaction Mechanism Elucidation through Advanced Computational Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally.
Carbamate Formation and Reactivity: The formation of carbamates has been the subject of numerous computational studies, particularly in the context of CO2 capture by amines. colab.wsresearchgate.netrsc.org These studies often explore different proposed mechanisms, such as the zwitterion mechanism and the termolecular mechanism. researchgate.net Ab initio calculations have suggested that a single-step, third-order reaction is a likely pathway for carbamate formation from CO2 and alkanolamines, without the involvement of a long-lived zwitterionic intermediate. colab.ws
DFT calculations have also been used to analyze the role of catalysts and bases in carbamate synthesis. rsc.org For example, in the carboxylation of anilines mediated by a superbase, computational analysis showed that the base deprotonates the amine as it attacks a free CO2 molecule, rather than the pre-formed base-CO2 adduct acting as the carboxylating agent. rsc.org
Potential Reactions of this compound: For this compound, computational methods could be used to study various reactions. For example, the hydrolysis of the carbamate group could be modeled to understand its stability under different pH conditions. The reactivity of the terminal aldehyde group, such as its oxidation to a carboxylic acid or its reduction to an alcohol, could also be investigated.
A key reaction for this molecule would be the Curtius rearrangement of a corresponding acyl azide, a common route for synthesizing tert-butyl carbamates. organic-chemistry.org Computational modeling of this rearrangement would elucidate the transition state for the formation of the isocyanate intermediate, which is then trapped to form the carbamate.
Future Research Directions and Emerging Applications
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of carbamates, including tert-butyl (10-oxodecyl)carbamate, is an area of active research, with a strong emphasis on developing more efficient and environmentally benign methodologies. Traditional methods for carbamate (B1207046) synthesis often rely on hazardous reagents like phosgene (B1210022) and its derivatives, leading to the generation of toxic byproducts. nih.gov Modern approaches aim to circumvent these issues by employing greener alternatives.
Recent advancements have focused on the direct synthesis of carbamates from Boc-protected amines. One such method utilizes tert-butoxide lithium as a sole base, which avoids the need for toxic reagents and metal catalysts. nih.govnih.gov This approach is not only more sustainable but has also demonstrated scalability to gram-level production, a crucial factor for industrial applications. nih.govnih.gov Another green approach involves the use of carbon dioxide (CO2) as a C1 source. acs.org This method is particularly attractive as CO2 is non-toxic, abundant, and a renewable resource. acs.org The reaction of amines, CO2, and an organic electrophile in the presence of a cesium base offers a mild and efficient route to carbamates. tandfonline.comnih.gov
Continuous-flow synthesis is also emerging as a powerful technique for the production of carbamates. wuxiapptec.com This methodology allows for the direct utilization of CO2 with amines and alkyl halides, significantly reducing reaction times and improving safety by avoiding the handling of large quantities of toxic reagents. The optimization of these sustainable methods for long-chain alkyl carbamates containing additional functional groups, such as the ketone in this compound, is a key area for future research.
Exploration of Novel Biological Targets for Targeted Degradation and Chemical Modulation
A primary and highly significant application of this compound is as a linker molecule in the synthesis of Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. acs.org By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome. acs.orgnih.gov This "event-driven" pharmacology offers a catalytic mode of action and has the potential to target proteins previously considered "undruggable". nih.govyoutube.com
The aliphatic chain of this compound serves as a flexible tether in the PROTAC structure. nih.gov The length and composition of this linker are critical for the efficacy of the PROTAC, as they dictate the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase. nih.gov Future research will likely focus on utilizing this compound and its derivatives to construct PROTACs for a wide array of novel biological targets implicated in various diseases, including cancer, neurodegenerative disorders, and viral infections. acs.orgnih.gov The exploration of PROTACs targeting transcription factors, scaffolding proteins, and other challenging protein classes is a particularly promising avenue. youtube.com
Rational Design of Next-Generation PROTAC Linkers with Enhanced Efficacy and Selectivity
The linker is a crucial determinant of a PROTAC's biological activity, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. nih.govnih.gov The traditional approach to linker design has often been empirical, involving the synthesis and testing of large libraries of compounds with varying linker lengths and compositions. nih.gov However, there is a growing shift towards the rational design of linkers to optimize PROTAC performance.
The 10-carbon aliphatic chain of this compound provides a specific length and degree of flexibility that can be systematically modified. nih.gov Computational modeling and structural biology are becoming increasingly important tools for predicting the optimal linker length and conformation for a given target and E3 ligase pair. nih.gov Studies have shown that both very short and very long linkers can be detrimental to PROTAC activity, highlighting the existence of an optimal length range for efficient protein degradation. nih.govnih.gov
The ketone group in this compound offers a valuable point for further chemical modification. This functional group could be used to introduce elements of rigidity, such as cyclic structures, or to attach imaging agents or other functionalities to create multifunctional PROTACs. The rational design of next-generation linkers based on the this compound scaffold will focus on fine-tuning the balance of flexibility and rigidity to enhance the cooperativity of ternary complex formation, thereby improving both the efficacy and selectivity of the resulting PROTACs. nih.govnih.gov
Integration into Supramolecular Chemistry and Advanced Materials Science
The self-assembly of molecules into well-defined supramolecular structures is a cornerstone of advanced materials science. Long-chain N-alkyl carbamates have been shown to act as low-molecular-weight gelators, forming fibrous networks that can immobilize solvents. nih.gov This property is driven by non-covalent interactions such as hydrogen bonding and van der Waals forces.
The structure of this compound, with its long alkyl chain and carbamate group, makes it a candidate for a component in such supramolecular systems. nih.gov The ability to form gels is highly dependent on the structure of the molecule, including the length of the alkyl chain and the nature of the functional groups. nih.gov Future research could explore the gelation properties of this compound and its derivatives in various solvents.
The ketone functionality within the alkyl chain introduces a potential site for further chemical reactions or specific interactions within a supramolecular assembly. This could be exploited to create responsive materials that change their properties in response to external stimuli. The integration of such functionalized long-chain carbamates into polymers or other materials could lead to the development of novel biomaterials, sensors, or drug delivery systems. The ability of carbamate-containing molecules to participate in hydrogen bonding and their conformational preferences are key features that can be harnessed in the design of new materials. wuxiapptec.comresearchgate.net
Development of Advanced Analytical Methodologies for Metabolite and Degradation Product Profiling
As PROTACs and other complex molecules advance towards clinical applications, understanding their metabolic fate is crucial for assessing their safety and efficacy. wuxiapptec.com The linker moiety of a PROTAC is often a primary site of metabolism. nih.gov Therefore, the development of advanced analytical methodologies to identify and quantify the metabolites and degradation products of this compound-containing PROTACs is a critical area of future research.
Liquid chromatography-mass spectrometry (LC-MS/MS) is a key technique for these studies. nih.govacs.org High-resolution mass spectrometry can be used to identify the "soft spots" in the molecule that are most susceptible to metabolic modification. nih.gov For a PROTAC containing a this compound linker, potential metabolic transformations could include hydroxylation of the alkyl chain, reduction of the ketone, or hydrolysis of the carbamate bond.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl (10-oxodecyl)carbamate, and how are intermediates purified?
- Methodology : Multi-step synthesis typically involves coupling a 10-oxodecyl precursor with Boc-protected amines under inert atmospheres (e.g., N₂). For example, tert-butyl carbamate intermediates are often synthesized via nucleophilic substitution or Buchwald-Hartwig amination using Pd catalysts (e.g., Pd₂(dba)₃, BINAP) in toluene or THF . Purification is achieved via column chromatography (silica gel, EtOAc/hexane gradients) or recrystallization .
Q. How can researchers confirm the structural integrity of tert-Butyl (10-oxodecyl)carbamate after synthesis?
- Methodology : Use high-resolution mass spectrometry (HRMS) with ESI+ ionization to verify molecular weight (e.g., m/z 542 [M + H]+ observed in analogous compounds) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming regiochemistry and Boc-protection. For example, tert-butyl protons typically appear as singlets at ~1.4 ppm in ¹H NMR .
Q. What storage conditions are recommended to maintain the stability of tert-Butyl (10-oxodecyl)carbamate?
- Methodology : Store at room temperature in airtight containers, protected from light and moisture. Avoid exposure to strong acids/bases or oxidizing agents, as Boc groups are labile under acidic conditions (e.g., cleavage with HCl/MeOH) . Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .
Advanced Research Questions
Q. How can reaction yields for tert-Butyl (10-oxodecyl)carbamate synthesis be optimized in cross-coupling steps?
- Methodology : Optimize catalyst loading (e.g., 5 mol% Pd₂(dba)₃) and ligands (BINAP vs. XPhos) to enhance coupling efficiency. Solvent choice (toluene vs. DMAc) and temperature (80–100°C) significantly impact reaction rates and byproduct formation. Use in situ FTIR or LC-MS to monitor reaction progress .
Q. What analytical challenges arise in characterizing tert-Butyl (10-oxodecyl)carbamate derivatives, and how are they resolved?
- Methodology : Diastereomeric mixtures from asymmetric steps require chiral HPLC (e.g., CHIRALPAK® columns) or NOESY NMR for stereochemical assignment. For hygroscopic intermediates, Karl Fischer titration ensures accurate water content measurement before sensitive reactions .
Q. How do steric and electronic effects influence the reactivity of the Boc-protected amine in tert-Butyl (10-oxodecyl)carbamate?
- Methodology : Computational modeling (DFT) can predict steric hindrance from the tert-butyl group and electron-withdrawing effects of the oxodecyl chain. Experimental validation via Hammett plots or kinetic isotope effects (KIE) quantifies substituent impacts on reaction rates .
Q. What strategies mitigate decomposition of tert-Butyl (10-oxodecyl)carbamate during long-term catalytic studies?
- Methodology : Stabilize the compound via lyophilization or formulation with excipients (e.g., cyclodextrins). Monitor degradation pathways (e.g., Boc deprotection) using accelerated stability testing and UPLC-QTOF to identify degradation products .
Contradictions and Data Gaps
- Toxicological Data : Existing safety sheets lack detailed acute toxicity or ecotoxicity data for tert-Butyl (10-oxodecyl)carbamate, necessitating in vitro assays (e.g., Ames test, Daphnia magna LC₅₀) for risk assessment .
- Reaction Scalability : While small-scale syntheses are well-documented (e.g., 0.5–5 g), pilot-scale protocols require optimization of heat transfer and catalyst recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
